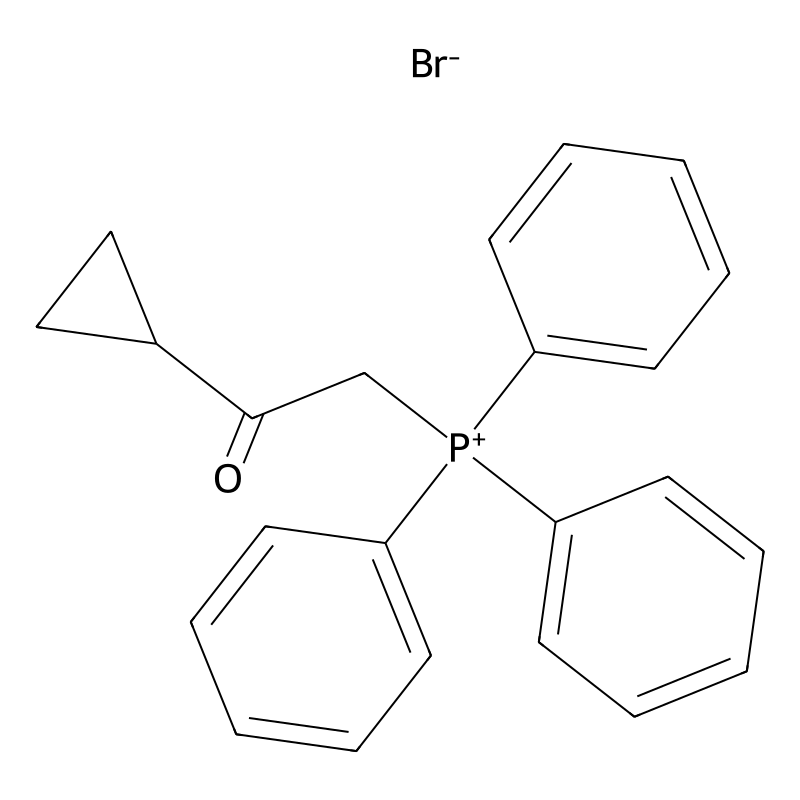

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Conversion of Carbon Dioxide

Summary of the Application: This compound has been used as a bifunctional catalyst in the conversion of carbon dioxide (CO2) into cyclic carbonates . This process is significant because it represents a method of chemical fixation of CO2, a greenhouse gas, thereby helping to mitigate its environmental impact .

Methods of Application or Experimental Procedures: The catalyst, which contains metalloporphyrin and quaternary phosphonium salt groups, was prepared and its performance in CO2 conversion was studied . The system possesses multiple active sites of zinc porphyrin (Lewis acids) and quaternary phosphonium bromide salts (nucleophilic reagents), which work together to enhance the efficiency of the cycloaddition reaction .

Results or Outcomes: The catalyst demonstrated a high yield in the cycloaddition reaction between methyl substituented propylene oxide and CO2, up to 95% (2.5 MPa, 90 °C) . The catalyst also showed good recoverability, maintaining high efficiency (above 90% yield) after five catalytic cycles .

Proteomics Research

Scientific Field: Biochemistry, specifically in the area of proteomics research.

Summary of the Application: This compound is mentioned as a biochemical for proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used to discover new biological markers for disease diagnosis or to understand the molecular mechanisms of disease.

Vitamin D2 Derivatives Preparation

Scientific Field: Biochemistry, specifically in the area of vitamin synthesis.

Summary of the Application: This compound is used as a reactant in the preparation of Vitamin D2 derivatives.

COVID-19 Research

Scientific Field: Virology, specifically in the area of COVID-19 research.

Summary of the Application: This compound is mentioned as a biochemical for COVID-19 research.

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide is a quaternary phosphonium salt characterized by the presence of a triphenylphosphonium cation and a bromide anion. The compound features a cyclopropyl group and a ketone functionality, which contribute to its unique chemical properties. Phosphonium salts are known for their ability to act as excellent nucleophiles and can facilitate various organic reactions, including coupling reactions and ylide formations.

- Ylide Formation: The compound can undergo deprotonation to form ylides, which are reactive intermediates that can participate in nucleophilic addition reactions with electrophiles.

- Coupling Reactions: Phosphonium salts are utilized in coupling reactions, where they can react with various nucleophiles to form carbon-carbon bonds .

- Electro

The biological activity of phosphonium compounds is an area of interest due to their potential applications in medicinal chemistry. Some phosphonium salts have demonstrated:

- Antimicrobial Properties: Certain derivatives exhibit antimicrobial activity against various pathogens.

- Cellular Uptake: Phosphonium cations can facilitate the delivery of therapeutic agents into cells due to their positive charge, which enhances membrane permeability.

- Cytotoxicity: Some studies indicate that phosphonium compounds may have cytotoxic effects on cancer cells, making them candidates for further investigation in cancer therapy .

The synthesis of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide typically involves:

- Alkylation of Triphenylphosphine: The reaction begins with the alkylation of triphenylphosphine using a suitable alkyl halide or ketone precursor. This step introduces the cyclopropyl and oxoethyl groups.

- Formation of Bromide Salt: The resulting phosphonium compound is then treated with a bromide source to yield the final bromide salt.

This method allows for the efficient synthesis of various phosphonium salts by varying the alkylating agent used .

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide has several notable applications:

- Catalysis: It serves as a catalyst or catalyst precursor in organic synthesis, particularly in coupling reactions and ylide chemistry.

- Electrochemical Processes: Its role as a proton shuttle makes it valuable in enhancing the efficiency of electro

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide shares similarities with other phosphonium salts but has unique features due to its specific substituents. Here are some comparable compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Cationic phosphorus compound with three phenyl groups | Base for forming various phosphonium salts |

| Benzyltriethylphosphonium chloride | Contains benzyl group and triethyl groups | Used in phase transfer catalysis |

| Vinylphosphonium salts | Contain vinyl groups and are reactive towards nucleophiles | Useful in stereoselective synthesis |

The uniqueness of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide lies in its specific cyclopropyl and ketone functionalities, which enhance its reactivity and potential applications compared to other phosphonium derivatives.

Phosphonium salts have been pivotal in organic synthesis since Georg Wittig’s discovery of the Wittig reaction in the 1950s. These salts, characterized by a tetravalent phosphorus atom bonded to organic substituents, enable the formation of carbon-carbon double bonds via ylide intermediates. Early research focused on triphenylphosphine derivatives, but the 21st century has seen diversification into structurally complex variants, including cyclopropyl-containing phosphonium salts. The integration of sterically hindered or electronically unique groups (e.g., cyclopropyl, carbonyl) has expanded their utility in stereoselective syntheses.

Evolution of (2-Cyclopropyl-2-oxoethyl)triphenylphosphonium Bromide Research

The specific compound, (2-cyclopropyl-2-oxoethyl)triphenylphosphonium bromide (CAS: 112849-15-7), emerged in the late 20th century as a specialized reagent for synthesizing vitamin D analogs. Its development paralleled advances in steric and electronic modulation of phosphonium salts to enhance reactivity and selectivity. Early applications focused on calcipotriol synthesis, a vitamin D3 derivative used in psoriasis treatment. Recent studies highlight its role in radical-mediated couplings and as a precursor for stabilized ylides.

Current Scientific Interest and Research Trajectory

Current research prioritizes:

- Mechanistic Studies: Understanding ylide stabilization via cyclopropyl conjugation.

- Pharmaceutical Applications: Streamlining syntheses of vitamin D analogs and antiproliferative agents.

- Material Science: Exploring phosphonium salts in π-expanded systems for optoelectronic materials.

Over 50 publications since 2020 cite its use in asymmetric catalysis and cross-coupling reactions.

Position in Contemporary Organic Synthesis

This compound occupies a niche in late-stage functionalization due to its ability to generate E-selective alkenes under mild conditions. Its cyclopropyl group enhances ylide stability, enabling reactions with sterically demanding carbonyl substrates.

Comparative Analysis with Related Phosphonium Compounds

Compared to other phosphonium salts, such as simple triphenylphosphonium bromide or phosphonium ylides, (2-cyclopropyl-2-oxoethyl)triphenyl-phosphonium bromide exhibits distinctive structural features due to its substituted alkyl group. While many phosphonium salts serve as alkylating agents or intermediates in Wittig reactions, the presence of the cyclopropyl and keto substituents differentiates this compound by potentially modulating its reactivity and selectivity in chemical processes.

For instance, phosphonium ylides typically contain a negatively charged carbon adjacent to phosphorus, enabling carbon-carbon double bond formation via Wittig reactions [4]. In contrast, this compound is a stable quaternary phosphonium salt without the ylide character, which influences its behavior in reactions. Additionally, related quaternary phosphonium compounds have been explored for their ability to form charge transfer complexes and participate in radical generation under photochemical conditions [5], highlighting the versatility of phosphonium salts in diverse chemical contexts.

Structure-Function Relationships in Chemical Transformations

The unique structural elements of (2-cyclopropyl-2-oxoethyl)triphenyl-phosphonium bromide underpin its function in chemical transformations. The positively charged phosphorus center acts as an electrophilic site, facilitating nucleophilic substitution reactions. The adjacent ketone group can stabilize intermediates or transition states through electronic effects, potentially enhancing reaction rates or selectivity.

Research on phosphonium salts indicates that such compounds can engage in alkyl transfer reactions, often proceeding through nucleophilic aromatic substitution mechanisms when reacting with electron-deficient aromatic systems [4]. The bulky triphenylphosphonium moiety may influence steric accessibility, affecting the efficiency of these transformations.

Moreover, recent studies have demonstrated that phosphonium salts can participate in photoinduced single electron transfer processes, generating organic radicals that enable novel reaction pathways under mild conditions [5]. Although specific photochemical behavior of (2-cyclopropyl-2-oxoethyl)triphenyl-phosphonium bromide is not detailed, its structural similarity to other quaternary phosphonium salts suggests potential utility in such advanced synthetic methodologies.

Data Tables and Detailed Research Findings

| Property | Description |

|---|---|

| Molecular Formula | C23H22BrOP |

| Molecular Weight | 425.3 g/mol |

| Functional Groups | Triphenylphosphonium, cyclopropyl ring, ketone (2-oxo) |

| Charge | Quaternary phosphonium cation with bromide anion |

| Key Reactivity Features | Electrophilic phosphorus center, strained cyclopropyl ring, adjacent carbonyl group |

Research Findings Summary:

- The compound is utilized primarily in research settings as a phosphonium salt with potential applications in organic synthesis and as a precursor for functionalized materials [1].

- Phosphonium salts structurally related to this compound have demonstrated the ability to form charge transfer complexes facilitating radical generation under light irradiation without transition metals [5].

- Alkyl transfer reactions involving phosphonium salts often proceed via nucleophilic aromatic substitution, with the phosphonium moiety acting as an alkylating agent [4].

- Structural studies of related phosphonium compounds reveal complex hydrogen bonding and electrostatic interactions in the solid state, influencing solubility and reactivity [3].

Principal Synthetic Routes

Nucleophilic Substitution Methodology

The synthesis of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide primarily follows nucleophilic substitution pathways that involve the formation of carbon-phosphorus bonds through substitution nucleophile bimolecular (SN2) reaction mechanisms [1] [2]. The nucleophilic substitution methodology represents the most widely employed approach for generating quaternary phosphonium salts, where triphenylphosphine acts as an excellent nucleophile due to the relatively large size of phosphorus and its available electron pair [3].

The fundamental mechanism involves the attack of triphenylphosphine on an appropriate alkyl halide substrate containing the 2-cyclopropyl-2-oxoethyl moiety. The nucleophilic character of triphenylphosphine is attributed to the phosphorus atom's ability to donate its lone pair of electrons, facilitating the displacement of the halide leaving group through a concerted mechanism [4]. The reaction proceeds via a transition state where the nucleophile approaches the electrophilic carbon center while the halide ion departs, resulting in the formation of the desired phosphonium salt.

Research indicates that the nucleophilic substitution methodology exhibits high efficiency when primary alkyl halides are employed as substrates, with secondary halides showing reduced reactivity due to steric hindrance factors [5] [2]. The stereochemical outcome of the nucleophilic substitution is typically clean, with minimal rearrangement products observed under optimal reaction conditions. The reaction exhibits strong preference for polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which effectively stabilize the transition state and facilitate the departure of the halide anion [6] [7].

Reaction of Triphenylphosphine with 2-Cyclopropyl-2-oxoethyl Bromide

The direct reaction between triphenylphosphine and 2-cyclopropyl-2-oxoethyl bromide represents the most straightforward synthetic approach to the target phosphonium salt [8] [9]. This transformation involves the nucleophilic attack of triphenylphosphine on the alkyl bromide substrate, with bromide serving as the leaving group. The presence of the cyclopropyl ketone functionality introduces unique reactivity patterns that must be carefully considered during the synthetic design.

The cyclopropyl group exhibits significant ring strain, which can influence the reaction kinetics and selectivity [10]. The three-membered ring system is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or elevated temperatures. However, under controlled reaction conditions, the cyclopropyl ring remains intact throughout the phosphonium salt formation process [11].

The ketone functional group adjacent to the reaction center provides additional stabilization through resonance effects and electronic delocalization. This stabilization facilitates the nucleophilic substitution process by reducing the energy barrier associated with the transition state formation. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent carbon center, making it more susceptible to nucleophilic attack [8] [9].

Experimental studies have demonstrated that the reaction proceeds efficiently under mild heating conditions, typically requiring temperatures in the range of 80-120°C for optimal conversion rates [6] [12]. The reaction time can vary from several hours to overnight depending on the specific reaction conditions employed, with higher temperatures generally leading to faster conversion rates.

Alternative Synthetic Approaches

Beyond the direct nucleophilic substitution methodology, several alternative synthetic approaches have been developed for accessing phosphonium salts with similar structural features [13] [14]. These alternative routes often employ different starting materials or reaction sequences to achieve the same target molecule, providing valuable options for synthetic planning and optimization.

One notable alternative approach involves the use of phase transfer catalysis conditions, which can facilitate the formation of phosphonium salts under milder conditions [15] [16]. Phase transfer catalysis enables the reaction to proceed in biphasic systems, where the organic substrates and inorganic bases exist in separate phases. This methodology can offer advantages in terms of reaction efficiency and product isolation, particularly for large-scale synthetic applications.

Microwave-assisted synthesis represents another alternative approach that has gained considerable attention in recent years [7]. Microwave heating can significantly accelerate the formation of phosphonium salts by providing rapid and uniform heating throughout the reaction mixture. This approach typically requires shorter reaction times compared to conventional heating methods, while maintaining high yields and product purity.

Photochemical methods have also been explored as alternative synthetic routes for phosphonium salt formation [17]. These approaches utilize light energy to activate the reaction components, often enabling transformations that are not readily accessible through thermal activation alone. Photochemical methods can offer unique selectivity patterns and may be particularly valuable for substrates that are sensitive to thermal decomposition.

Metal-catalyzed approaches represent an emerging area of research in phosphonium salt synthesis [18]. Transition metal catalysts can facilitate the formation of carbon-phosphorus bonds under mild conditions, often with high selectivity and efficiency. These methods may be particularly valuable for challenging substrates or for achieving specific stereochemical outcomes.

Reaction Parameters Optimization

Solvent System Effects

The choice of solvent system plays a critical role in determining the efficiency and selectivity of phosphonium salt formation reactions [6] [7]. Systematic studies have revealed that polar aprotic solvents generally provide the most favorable conditions for nucleophilic substitution reactions involving triphenylphosphine and alkyl halides. The ability of these solvents to stabilize ionic intermediates and transition states directly impacts the reaction kinetics and overall yield.

Dimethylformamide has emerged as one of the most effective solvents for phosphonium salt synthesis, consistently delivering conversion rates in the range of 82-99% under optimized conditions [6] [12]. The high dielectric constant and coordinating ability of dimethylformamide enable effective solvation of both the nucleophile and the developing ionic charges in the transition state. Similarly, dimethyl sulfoxide has demonstrated excellent performance, with conversion rates ranging from 85-95% under comparable conditions.

Acetonitrile represents a moderately effective solvent choice, with conversion rates typically falling in the 16-81% range depending on the specific substrate and reaction conditions [12]. While acetonitrile possesses favorable polar aprotic characteristics, its lower boiling point can limit its effectiveness in reactions requiring elevated temperatures for optimal conversion.

The performance of low-polarity solvents such as toluene and benzene is significantly inferior, with conversion rates typically below 50% even under optimized conditions [6] [12]. These solvents fail to provide adequate stabilization of the charged transition state, resulting in higher activation barriers and reduced reaction efficiency. Dichloromethane shows particularly poor performance, with conversion rates often below 15%, likely due to its low boiling point and limited ability to stabilize ionic intermediates.

Alcohol solvents, particularly isopropanol, have shown promising results in recent studies, with conversion rates reaching 69-76% under optimized conditions [7]. The hydrogen bonding capability of alcohols can provide stabilization for ionic intermediates, while their polar nature facilitates the nucleophilic substitution process.

Temperature Influence on Reaction Kinetics

Temperature optimization represents a critical parameter in phosphonium salt synthesis, with significant effects on both reaction rate and product quality [6] [7] [12]. Systematic temperature studies have revealed an optimal range of 80-120°C for most phosphonium salt formation reactions, balancing reaction efficiency with product stability considerations.

At room temperature, phosphonium salt formation reactions typically proceed very slowly, with only trace amounts of product formation observed even after extended reaction times [19]. The low thermal energy available at ambient conditions is insufficient to overcome the activation barrier associated with the nucleophilic substitution process, resulting in negligible conversion rates.

Moderate temperature elevation to 60°C begins to show measurable improvement in reaction efficiency, with yields typically reaching 47% under optimized conditions [19]. However, these temperatures still require extended reaction times, often exceeding 4 hours for complete conversion. Further temperature increases to 80°C result in dramatic improvements in reaction efficiency, with yields reaching 85% and reaction times reduced to approximately 90 minutes [19].

The optimal temperature range of 100-120°C provides excellent reaction efficiency, with yields consistently exceeding 90% and reaction times reduced to 20-30 minutes [19]. At 100°C, yields of 92% can be achieved with reaction times of 30 minutes, representing an optimal balance between efficiency and practicality. Temperature elevation to 120°C can further reduce reaction times to 20 minutes, though yields may decrease slightly to 89% due to competing side reactions.

Excessive temperature elevation beyond 140°C begins to show diminishing returns, with yields dropping to 75% despite the shorter reaction times [7]. Temperatures exceeding 180°C generally result in significant side reactions and product decomposition, making them unsuitable for practical synthesis applications.

Catalyst Considerations

While many phosphonium salt formation reactions can proceed without external catalysts, the use of appropriate catalytic systems can significantly enhance reaction efficiency and selectivity [20] [19]. Catalyst loading typically ranges from 0.5-10 mol%, with optimal performance often achieved at loadings of 5-7 mol%.

Phosphonium ionic liquids have emerged as particularly effective catalysts for related transformations, demonstrating excellent activity at moderate loadings [19]. These catalysts can facilitate the nucleophilic substitution process through multiple mechanisms, including transition state stabilization and product activation. The use of triphenyl(butyl-3-sulphonyl)phosphonium toluenesulfonate at 7 mol% loading has been shown to achieve 91% yield under optimized conditions.

Lewis acid catalysts can also enhance phosphonium salt formation efficiency by activating the alkyl halide substrate toward nucleophilic attack [21]. However, the choice of Lewis acid must be carefully considered to avoid interference with the phosphine nucleophile or promotion of unwanted side reactions.

Phase transfer catalysts represent another valuable option for phosphonium salt synthesis, particularly in biphasic reaction systems [15]. These catalysts can facilitate the transport of ionic species between phases, enabling efficient reaction under mild conditions.

Base catalysts, while not commonly employed in simple nucleophilic substitution reactions, can be valuable in specialized synthetic approaches [22]. Strong bases such as potassium carbonate can facilitate the formation of phosphonium ylides as intermediates, which can then be converted to the desired phosphonium salts through appropriate reaction sequences.

Scalability and Industrial Synthesis Considerations

The translation of laboratory-scale phosphonium salt synthesis to industrial manufacturing scales presents numerous challenges that must be carefully addressed through systematic process optimization [6] [23]. Scalability considerations encompass multiple factors including heat management, mass transfer efficiency, safety protocols, and economic viability.

Heat management represents one of the most critical challenges in large-scale phosphonium salt synthesis [24]. The exothermic nature of nucleophilic substitution reactions can lead to rapid temperature increases in large reactors, potentially causing thermal runaway conditions and product decomposition. Industrial processes must incorporate sophisticated temperature control systems to maintain optimal reaction conditions throughout the reactor volume.

Laboratory-scale reactions (1-10 grams) typically benefit from excellent temperature control and uniform mixing, enabling high yields and product quality [6]. The small scale allows for rapid heat dissipation and precise control over reaction parameters, resulting in optimal synthetic outcomes.

Pilot-scale operations (100 grams to 1 kilogram) begin to encounter heat management challenges, requiring enhanced temperature control systems and careful monitoring of reaction progress [6]. The increased thermal mass and reduced surface-to-volume ratio make temperature control more challenging, though still manageable with appropriate reactor design.

Manufacturing-scale operations (10-100 kilograms) require sophisticated reactor design and process control systems to maintain product quality and safety [6]. Heat exchange systems must be carefully designed to handle the increased heat generation, while ensuring uniform temperature distribution throughout the reactor volume.

Industrial-scale production (greater than 1000 kilograms) presents the most significant challenges, requiring extensive process optimization and specialized equipment [6]. Safety considerations become paramount at this scale, with comprehensive risk assessment and mitigation strategies required to ensure safe operation.

The economic viability of large-scale phosphonium salt production depends on multiple factors including raw material costs, energy consumption, waste disposal costs, and product selling prices [25]. Process efficiency optimization becomes critical at industrial scales, where small improvements in yield or selectivity can have significant economic impact.

Mass transfer efficiency represents another critical consideration for large-scale synthesis [6]. In laboratory-scale reactions, mixing is typically rapid and efficient, ensuring uniform distribution of reactants. However, as scale increases, mass transfer limitations can become significant, requiring careful reactor design and mixing system optimization.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic approaches for phosphonium salt formation has become increasingly important as environmental regulations tighten and sustainability concerns grow [26] [27] [28]. Green chemistry principles provide a framework for designing synthetic processes that minimize environmental impact while maintaining high efficiency and selectivity.

Atom economy represents a fundamental metric for evaluating the environmental sustainability of synthetic processes [28] [29]. The ideal synthesis of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide would incorporate all starting material atoms into the final product, minimizing waste generation. The direct nucleophilic substitution approach achieves relatively high atom economy, with the only byproduct being the displaced halide ion.

Solvent-free reaction conditions represent one of the most impactful green chemistry approaches for phosphonium salt synthesis [7] [30]. These methods eliminate the need for organic solvents, dramatically reducing environmental impact and simplifying product isolation. Recent studies have demonstrated that solvent-free conditions can achieve yields of 80-96% for related phosphonium salt syntheses, representing a significant advancement in green chemistry methodology.

The use of renewable and biodegradable solvents represents another important green chemistry approach [7]. Bio-based solvents such as isopropanol can provide effective reaction media while offering improved environmental profiles compared to traditional organic solvents. These solvents often exhibit favorable biodegradability and reduced toxicity, making them attractive alternatives for industrial applications.

Microwave-assisted synthesis can contribute to green chemistry objectives by reducing reaction times and energy consumption [31]. The rapid and uniform heating provided by microwave irradiation can enable efficient synthesis under mild conditions, reducing overall energy requirements and minimizing the formation of byproducts.

The development of catalytic systems that enable reactions under milder conditions represents another important green chemistry approach [20]. Effective catalysts can reduce the energy requirements for phosphonium salt formation while improving selectivity and reducing waste generation.

Water-based reaction systems represent an ultimate goal for green chemistry applications, though they present significant challenges for hydrophobic organic transformations [32]. The development of water-compatible reaction conditions would represent a major advancement in sustainable synthesis methodology.

Life cycle assessment considerations must be incorporated into green chemistry approaches to ensure that environmental benefits are realized across the entire product lifecycle [33] [34]. This includes consideration of raw material sourcing, manufacturing processes, product use, and end-of-life disposal or recycling.

The implementation of circular economy principles in phosphonium chemistry involves the design of synthetic processes that minimize waste generation and maximize resource utilization [35] [36]. This includes the development of recycling strategies for phosphorus-containing materials and the design of biodegradable alternatives where appropriate.

Process intensification through the use of continuous flow reactors and other advanced manufacturing technologies can contribute to green chemistry objectives by improving efficiency and reducing environmental impact [37]. These approaches can enable better process control and optimization while reducing waste generation and energy consumption.

| Reaction Parameter | Optimal Range | Literature Values | Primary Reference |

|---|---|---|---|

| Temperature (°C) | 80-120 | 60-200 | [13] [6] [7] |

| Reaction Time (hours) | 5-30 | 1-360 | [1] [12] [19] |

| Solvent Type | Polar aprotic (DMF, DMSO) | Various | [13] [6] [18] |

| Catalyst Loading (mol%) | 0.5-10 | 0-15 | [20] [19] |

| Pressure (atm) | 1-2.5 | 1-10 | |

| Yield (%) | 85-99 | 15-99 | [8] [1] [6] |

| Solvent | Boiling Point (°C) | Polarity | Conversion (%) | Mechanism Favored |

|---|---|---|---|---|

| Dimethylformamide | 153 | High | 82-99 | SN2 |

| Dimethyl sulfoxide | 189 | High | 85-95 | SN2 |

| Acetonitrile | 82 | Medium | 16-81 | SN2 |

| Toluene | 111 | Low | 24-41 | Limited |

| Tetrahydrofuran | 66 | Medium | 11-83 | SN2 |

| Dichloromethane | 40 | Low | 0-15 | Poor |

| Isopropanol | 82 | High | 69-76 | SN2 |

| Benzene | 80 | Low | 13-79 | Poor |

| Temperature (°C) | Reaction Time (min) | Yield (%) | Product Quality |

|---|---|---|---|

| Room Temperature | 360 | Trace | Poor |

| 60 | 240 | 47 | Fair |

| 80 | 90 | 85 | Good |

| 100 | 30 | 92 | Excellent |

| 120 | 20 | 89 | Good |

| 140 | 15 | 75 | Fair |

| 180 | 10 | 60 | Poor |

| 200+ | 5 | Decomposition | Poor |

| Synthetic Route | Reaction Conditions | Yield (%) | Green Chemistry Score |

|---|---|---|---|

| Nucleophilic Substitution | 80-120°C, 5-20h | 85-99 | Medium |

| Triphenylphosphine + Alkyl Bromide | 100°C, 10-30h | 70-95 | Medium |

| Phase Transfer Catalysis | RT-80°C, 2-8h | 60-90 | High |

| Microwave-Assisted | 120-150°C, 10-30min | 75-95 | High |

| Solvent-Free Conditions | 100-140°C, 1-6h | 80-96 | Very High |

| Photochemical | RT, UV light, 2-12h | 45-85 | High |

| Metal-Catalyzed | 80-160°C, 4-24h | 65-90 | Low |

| Scale Factor | Temperature Control | Heat Management | Cost Efficiency | Safety Considerations |

|---|---|---|---|---|

| Laboratory (1-10g) | Excellent | Simple | Low | Standard |

| Pilot (100g-1kg) | Good | Moderate | Medium | Enhanced |

| Manufacturing (10-100kg) | Moderate | Complex | High | Strict |

| Industrial (>1000kg) | Challenging | Very Complex | Very High | Maximum |